1,2,4-Triethylbenzol

Übersicht

Beschreibung

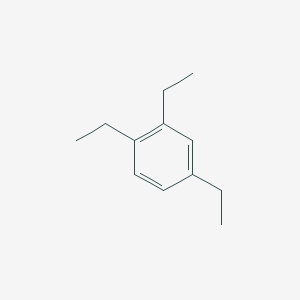

1,2,4-Triethylbenzene (TEB) is an aromatic hydrocarbon that is used in a variety of applications, including synthesis of aromatic compounds, as a solvent, and as a fuel additive. It is a colorless, sweet-smelling liquid with a boiling point of around 155°C. TEB is a highly flammable compound, and its vapors are heavier than air and can travel along the ground or be ignited by a spark or flame.

Wissenschaftliche Forschungsanwendungen

Optimierung der Reaktionsbedingungen

Die Verbindung wird bei der Optimierung der Reaktionsbedingungen bei der Transalkylierung von Toluol mit 1,2,4-Trimethylbenzol verwendet. Dieser Prozess wird durch Beta-Zeolith katalysiert und sein Reaktionsmechanismus wurde untersucht. Die Ergebnisse zeigen, dass die Aktivität und Stabilität der Katalysatoren stark von den Reaktionsbedingungen abhängen .

Auswirkungen auf trächtige Tiere und sich entwickelnde Föten

Sowohl 1,2,4-TMB als auch 1,3,5-TMB haben nachweislich Auswirkungen auf trächtige Tiere und sich entwickelnde Föten, jedoch bei Expositionen, die über denjenigen liegen, die Auswirkungen auf das Nervensystem hervorrufen .

Biodegradation von recalcitranten Kohlenwasserstoffen

Es wurde eine Methodik entwickelt, die sich als nützlich für die Auswahl von Populationen erwies, die recalcitrante Kohlenwasserstoffe abbauen. Diese Arbeit war Teil eines Programms, das darauf abzielte, das Wissen über die intrinsischen Fähigkeiten der autochthonen Mikroflora der Umwelt für den Benzinabbau zu entwickeln .

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s structurally similar compound, 1,2,4-trimethylbenzene, has been studied for its atmospheric oxidation mechanism . The reaction is initiated by OH radicals adding to the carbon atoms of the benzene ring, forming adducts . These adducts then react with O2, leading to the formation of phenolic compounds and peroxy radicals . This might give us some insights into the potential interactions of 1,2,4-Triethylbenzene with its targets.

Biochemical Pathways

It’s structurally similar compound, 1,2,4-trimethylbenzene, is known to undergo atmospheric oxidation, forming various products including phenolic compounds and peroxy radicals .

Pharmacokinetics

It’s structurally similar compound, 1,2,4-trimethylbenzene, is known to be volatile and slightly soluble in water . This suggests that 1,2,4-Triethylbenzene might have similar properties, which could impact its bioavailability.

Result of Action

It’s structurally similar compound, 1,2,4-trimethylbenzene, is known to cause irritation to the eyes, skin, nose, throat, and respiratory system, and can lead to bronchitis and hypochromic anemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2,4-Triethylbenzene. For example, it’s structurally similar compound, 1,2,4-Trimethylbenzene, is known to evaporate when exposed to air and dissolve only slightly when mixed with water . These properties suggest that the environmental context can significantly influence the behavior and effects of 1,2,4-Triethylbenzene.

Eigenschaften

IUPAC Name |

1,2,4-triethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLWIOJSURYFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075034 | |

| Record name | 1,2,4-Triethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877-44-1 | |

| Record name | 1,2,4-Triethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9XQ8U6QVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the neurological effects of 1,2,4-triethylbenzene exposure in animal models?

A1: Research suggests that oral administration of 1,2,4-triethylbenzene can induce sensorimotor neuropathy in rats. [] Studies show that rats exposed to 1,2,4-triethylbenzene experienced a dose- and time-dependent decrease in motor and sensory nerve conduction velocities, along with reduced amplitudes of sensory and muscular action potentials. [] These findings indicate a potential for 1,2,4-triethylbenzene to disrupt the normal function of peripheral nerves.

Q2: How does 1,2,4-triethylbenzene compare to other solvents like n-hexane in terms of neurotoxicity?

A2: While both n-hexane and 1,2,4-triethylbenzene can cause peripheral neuropathy, their mechanisms of action may differ. [, ] N-hexane's neurotoxicity is attributed to its metabolite, 2,5-hexanedione, a gamma-diketone that targets neuronal proteins. [] The precise mechanism for 1,2,4-triethylbenzene remains unclear, and further research is needed to elucidate its specific interactions with neuronal components.

Q3: Are there any potential biomarkers for 1,2,4-triethylbenzene exposure?

A3: Research suggests that 1,2-diacetylbenzene, a potential metabolite of 1,2,4-triethylbenzene, induces a blue chromogen in urine. [] Scientists are investigating this chromogen as a possible biomarker for exposure to aromatic solvents like 1,2,4-triethylbenzene, which could prove valuable in occupational health monitoring.

Q4: Are there any computational chemistry studies on 1,2,4-triethylbenzene?

A4: While specific computational studies focusing on the toxicological properties of 1,2,4-triethylbenzene are limited in the provided research, studies have explored the energetics of nonbonded ortho interactions in alkylbenzenes, including 1,2,4-triethylbenzene. [] These studies contribute to a broader understanding of the structural and energetic properties of this class of compounds.

Q5: What are the implications of the available research on 1,2,4-triethylbenzene for human health?

A5: While further research is needed to determine the specific health risks of 1,2,4-triethylbenzene in humans, the existing animal studies highlight its potential to cause neurological damage. [] This information underscores the importance of minimizing occupational exposure to 1,2,4-triethylbenzene and calls for the development of sensitive biomarkers to monitor exposure levels and potential health effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

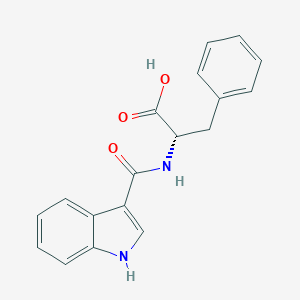

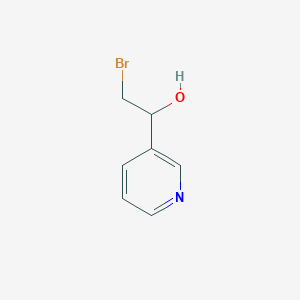

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)